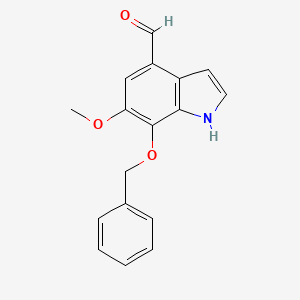

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-

CAS No.: 102357-91-5

Cat. No.: VC17305599

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102357-91-5 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | 6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde |

| Standard InChI | InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |

| Standard InChI Key | OISQWFYNQZSDHD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, reflects its substitution pattern on the indole scaffold. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol . Key structural features include:

-

Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

-

Substituents:

-

Methoxy (-OCH₃) at position 6.

-

Benzyloxy (-OCH₂C₆H₅) at position 7.

-

Aldehyde (-CHO) at position 4.

-

Table 1: Key Identifiers of 1H-Indole-4-carboxaldehyde, 6-Methoxy-7-(Phenylmethoxy)-

Synonyms for this compound include 7-benzyloxy-6-methoxy-1H-indole-4-carbaldehyde and 6-methoxy-7-phenylmethoxy-1H-indole-4-carboxaldehyde .

Synthesis and Manufacturing

While no direct synthesis protocol for this compound is detailed in the provided sources, analogous indole derivatives are typically synthesized via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

-

Larock Indole Synthesis: Palladium-catalyzed coupling of o-iodoanilines with alkynes.

-

Functionalization of Preformed Indoles: Electrophilic substitution or protective group strategies .

For 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, a plausible route involves:

-

Step 1: Protection of the hydroxyl group at position 7 using benzyl bromide under basic conditions.

-

Step 2: Introduction of the aldehyde group at position 4 via Vilsmeier-Haack formylation.

-

Step 3: Demethylation and re-methylation to install the methoxy group at position 6 .

Challenges include regioselectivity in functionalization and stability of the aldehyde group under reaction conditions.

†Density estimated from structurally similar 1H-indole-4-carbaldehyde .

The LogP value of 3.57 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characterization

SpectraBase (ID: JxQ31kPQ2t9) provides critical spectroscopic data :

Table 3: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR Spectroscopy | C=O stretch: ~1680–1700 cm⁻¹ |

| ¹H NMR (predicted) | - Aldehyde proton: δ 9.8–10.2 ppm |

| - Aromatic protons: δ 6.5–8.0 ppm | |

| - OCH₃: δ 3.8–4.0 ppm | |

| MS (ESI) | [M+H]⁺ m/z = 282.11 |

The InChIKey (OISQWFYNQZSDHD-UHFFFAOYSA-N) serves as a unique identifier for database searches .

Applications in Research

Pharmaceutical Intermediate

Indole derivatives are pivotal in drug discovery (e.g., antitumor agents, kinase inhibitors). The aldehyde group in this compound offers a handle for further derivatization, such as:

-

Schiff base formation: For metal coordination complexes.

Biochemical Probes

The benzyloxy group enhances solubility in organic solvents, making it suitable for medicinal chemistry optimization campaigns .

Future Perspectives

Research gaps include:

-

Synthetic Optimization: Developing scalable, regioselective routes.

-

Biological Screening: Evaluating anticancer or antimicrobial activity.

-

Crystallographic Studies: Resolving 3D structure for drug design.

This compound’s versatility positions it as a valuable candidate for advancing indole-based therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume